Technical Guide: 1-Bromo-2-chloro-4-ethylbenzene
Technical Guide: 1-Bromo-2-chloro-4-ethylbenzene
CAS Number: 1369951-03-0
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties, synthesis, safety and handling, and potential applications of 1-Bromo-2-chloro-4-ethylbenzene, a halogenated aromatic compound of interest in synthetic and medicinal chemistry.
Chemical and Physical Properties
1-Bromo-2-chloro-4-ethylbenzene is a substituted benzene (B151609) derivative with the molecular formula C₈H₈BrCl.[1] It is a liquid at room temperature and is characterized by the presence of bromine, chlorine, and an ethyl group attached to the benzene ring. This unique substitution pattern makes it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of 1-Bromo-2-chloro-4-ethylbenzene
| Property | Value | Reference |
| CAS Number | 1369951-03-0 | [1][2][3] |
| Molecular Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.51 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥95% | [2] |
| IUPAC Name | 1-bromo-2-chloro-4-ethylbenzene |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Bromo-2-chloro-4-ethylbenzene was not found in the reviewed literature, a general approach can be inferred from standard electrophilic aromatic substitution reactions. The synthesis would likely involve the bromination and chlorination of 4-ethylbenzene or the ethylation of 1-bromo-2-chlorobenzene. The precise order and reaction conditions would be critical to achieving the desired isomer.
For illustrative purposes, a documented synthesis of a structurally related compound, 1-bromo-4-(2-chloroethyl)benzene, is presented below. This procedure highlights the types of reagents and conditions that might be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of 1-Bromo-4-(2-chloroethyl)benzene (Illustrative)
This protocol describes the anti-Markovnikov hydrochlorination of a styrene (B11656) derivative, which is a different synthetic transformation but provides insight into the handling of related halogenated compounds.
Materials:
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β-methylstyrene (substrate)
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9-mesityl-10-methylacridinium tetrafluoroborate (B81430) (photocatalyst)
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2,6-lutidine hydrochloride (chlorine source)
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4-methoxythiophenol (hydrogen atom donor)
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Chloroform (CHCl₃) / 2,2,2-trifluoroethanol (B45653) (TFE) (solvent)
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Dichloromethane (extraction solvent)
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Saturated aqueous sodium bicarbonate
Procedure:
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A flame-dried 2-dram vial is equipped with a magnetic stir bar.
-
9-mesityl-10-methylacridinium tetrafluoroborate (5.0 mol%) and 2,6-lutidine hydrochloride (2.0 equiv.) are added to the vial under an inert atmosphere.[4]
-
A solvent mixture of CHCl₃/TFE (2.5:1 by volume) is added to achieve a concentration of approximately 0.55 M.[4]
-
The liquid substrate, β-methylstyrene (1.0 equiv.), is added via microsyringe.[4]
-
The hydrogen atom donor, 4-methoxythiophenol (20 mol%), is added via microsyringe.[4]
-
The vial is sealed with a Teflon-coated septum cap, and the reaction mixture is irradiated with a 450 nm light source for the required time.[4]
-
Upon completion, the reaction is quenched by the careful addition of saturated aqueous sodium bicarbonate.[4]
-
The organic and aqueous phases are allowed to separate. The organic phase is collected, and the aqueous phase is extracted twice with dichloromethane.[4]
-
The combined organic portions are passed through a short plug of silica gel.[4]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The final product is isolated and purified by silica gel chromatography.[4]
Applications in Drug Development
Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The introduction of halogen atoms, such as bromine and chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] These modifications can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability.
While specific applications of 1-Bromo-2-chloro-4-ethylbenzene in drug development are not extensively documented in the public domain, its structural motifs are present in various pharmacologically active molecules. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[6] This suggests that 1-Bromo-2-chloro-4-ethylbenzene could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.
The ethylbenzene (B125841) moiety is also a common feature in drug candidates and can contribute to hydrophobic interactions with protein targets. The combination of the ethyl group with the two halogen atoms provides a unique scaffold for further chemical elaboration and optimization in drug discovery programs.
Safety and Handling
1-Bromo-2-chloro-4-ethylbenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Analytical Methods
The purity and identity of 1-Bromo-2-chloro-4-ethylbenzene can be assessed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for analyzing volatile compounds like 1-Bromo-2-chloro-4-ethylbenzene. It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation).
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity determination, especially for less volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would be appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and confirmation of the isomeric purity of the compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of 1-Bromo-2-chloro-4-ethylbenzene.
Caption: Workflow for the synthesis and analysis of 1-Bromo-2-chloro-4-ethylbenzene.
References
- 1. americanelements.com [americanelements.com]
- 2. 1-Bromo-2-chloro-4-ethylbenzene 95% | CAS: 1369951-03-0 | AChemBlock [achemblock.com]
- 3. 1369951-03-0|1-Bromo-2-chloro-4-ethylbenzene|BLD Pharm [bldpharm.com]
- 4. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
